Cyp1B1-IN-8
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Overview
Description
Cyp1B1-IN-8 is a compound that acts as an inhibitor of the enzyme cytochrome P450 1B1 (CYP1B1). CYP1B1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. CYP1B1 is known for its role in the metabolism of procarcinogens and the development of certain cancers .
Preparation Methods
The synthesis of Cyp1B1-IN-8 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nitration, and reduction. The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions to yield this compound . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
Cyp1B1-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Cyp1B1-IN-8 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of CYP1B1 and its effects on the metabolism of various substrates . In biology, this compound is used to investigate the role of CYP1B1 in cellular processes such as cell proliferation, apoptosis, and angiogenesis . In medicine, this compound is being explored for its potential use in cancer therapy, particularly in targeting hormone-dependent cancers such as breast and prostate cancer . Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of Cyp1B1-IN-8 involves the inhibition of the enzyme CYP1B1. CYP1B1 catalyzes the oxidation of various substrates, including procarcinogens, leading to the formation of reactive metabolites that can cause DNA damage and contribute to carcinogenesis . By inhibiting CYP1B1, this compound reduces the formation of these reactive metabolites, thereby potentially preventing cancer development . The molecular targets of this compound include the active site of CYP1B1, where it binds and inhibits the enzyme’s catalytic activity .
Comparison with Similar Compounds
Cyp1B1-IN-8 is unique compared to other CYP1B1 inhibitors due to its specific structure and potency . Similar compounds include other CYP1B1 inhibitors such as α-naphthoflavone, quercetin, and kaempferol . These compounds also inhibit CYP1B1 but may differ in their selectivity, potency, and pharmacokinetic properties . This compound stands out due to its high specificity for CYP1B1 and its potential for use in cancer therapy .
Properties
Molecular Formula |
C16H15ClIN3 |
---|---|
Molecular Weight |
411.67 g/mol |
IUPAC Name |
N-ethyl-2-(4-iodophenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H14IN3.ClH/c1-2-18-16-13-5-3-4-6-14(13)19-15(20-16)11-7-9-12(17)10-8-11;/h3-10H,2H2,1H3,(H,18,19,20);1H |
InChI Key |
UQJFLVXUIHMERE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I.Cl |
Origin of Product |
United States |
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